molecular formula C11H8ClN3O4 B448039 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 402614-96-4

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B448039
CAS No.: 402614-96-4
M. Wt: 281.65g/mol
InChI Key: WIEZIWHINZZOEH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a 4-chlorobenzyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 1H-pyrazole-5-carboxylic acid to introduce the nitro group. This is followed by the alkylation of the pyrazole ring with 4-chlorobenzyl chloride under basic conditions to attach the 4-chlorobenzyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Reduction of the nitro group: 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carboxylic acid.

    Reduction of the carboxylic acid group: 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-methanol.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid depends on its application:

    In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation.

    In Agrochemicals: It may disrupt essential biological processes in pests or plants, leading to their death or reduced growth.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:

    1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZIWHINZZOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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